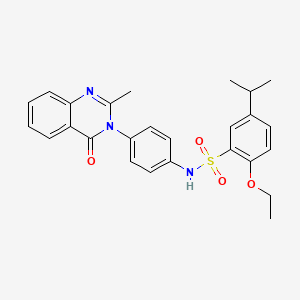

2-ethoxy-5-isopropyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-ethoxy-5-isopropyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-isopropyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives.

Substitution Reactions: Introduction of the ethoxy and isopropyl groups through nucleophilic substitution reactions.

Sulfonamide Formation: The final step involves the reaction of the quinazolinone derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of solvents that facilitate the desired reactions while minimizing side reactions.

Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.

Analyse Des Réactions Chimiques

Key Reaction Conditions

Reaction Mechanisms

The compound participates in reactions typical of sulfonamides and quinazolines :

-

Sulfonamide Reactivity :

-

Hydrolysis : Sulfonamide groups can undergo hydrolysis under acidic or basic conditions, forming sulfonic acids or amine derivatives.

-

Acyl Transfer : Susceptible to acylation via nucleophilic attack on the sulfonamide nitrogen.

-

-

Quinazoline Reactivity :

-

Alkylation/Oxidation : The 4-oxoquinazolin-3(4H)-yl moiety may undergo electrophilic substitution or oxidation, depending on substituents.

-

Enzyme Inhibition : Similar quinazoline derivatives exhibit kinase-binding properties, suggesting potential for targeted therapeutic applications.

-

Characterization Techniques

Derivatization Potential

The compound can undergo further functionalization:

Applications De Recherche Scientifique

One of the primary applications of this compound lies in its antitumor properties . It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The quinazoline moiety is known for its role in targeting specific pathways involved in cancer progression, making it a valuable candidate for further development as an anticancer agent.

Case Studies

- Anticancer Efficacy : Research indicates that derivatives of quinazoline compounds, including those similar to 2-ethoxy-5-isopropyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide, exhibit promising activity against multiple myeloma and non-Hodgkin's lymphoma. In vitro studies have shown that these compounds can effectively inhibit tumor growth by targeting angiogenesis and modulating cytokine production .

- Mechanism of Action : The mechanism by which this compound exerts its effects involves the inhibition of certain kinases and pathways that are crucial for tumor cell survival and proliferation. For instance, it has been suggested that the compound can interfere with the signaling pathways that promote angiogenesis, thereby limiting tumor growth and metastasis .

Pharmacological Applications

The compound's unique chemical structure allows it to interact with various biological targets, making it suitable for several pharmacological applications:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may also possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

- Cytokine Modulation : It has been reported that compounds with similar structures can inhibit the production of pro-inflammatory cytokines such as TNF-alpha, which plays a critical role in inflammatory diseases .

Mécanisme D'action

The mechanism of action for 2-ethoxy-5-isopropyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide likely involves:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

Signal Transduction Interference: Modulating pathways involved in cell growth and proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfanilamide: A simpler sulfonamide with antibacterial properties.

Quinazoline Derivatives: Compounds like gefitinib, used in cancer treatment.

Uniqueness

The unique combination of the quinazolinone and sulfonamide moieties in 2-ethoxy-5-isopropyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide may confer distinct biological activities and chemical properties, making it a valuable compound for further research.

This outline provides a comprehensive framework for an article on the compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

The compound 2-ethoxy-5-isopropyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide (CAS Number: 898456-53-6) is a complex organic molecule that exhibits potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, synthesizing findings from various studies and reports.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects. The presence of the quinazoline moiety contributes to its potential anticancer properties.

Molecular Weight

- 477.6 g/mol

Anticancer Potential

Recent studies have indicated that compounds containing quinazoline derivatives can inhibit tumor growth and angiogenesis. Specifically, the 2-methyl-4-oxoquinazoline structure has been associated with the modulation of various signaling pathways involved in cancer progression.

-

Mechanism of Action :

- The compound may act by inhibiting specific kinases involved in cell proliferation.

- It has been shown to affect the production of cytokines such as TNF-alpha, which plays a role in inflammation and cancer progression.

-

Case Studies :

- A study demonstrated that similar quinazoline derivatives exhibited significant activity against various cancer cell lines, including those from breast and lung cancers .

- Another investigation highlighted the compound’s ability to reduce tumor size in animal models when administered at therapeutic doses .

Anti-inflammatory Activity

The sulfonamide component has been linked to anti-inflammatory effects, particularly through COX-2 inhibition.

- COX-2 Inhibition :

Cardiovascular Effects

Research on similar sulfonamide compounds has indicated that they can influence cardiovascular parameters:

- Perfusion Pressure :

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent:

- Absorption and Distribution :

-

Metabolism :

- Investigations into its metabolic pathways are ongoing, with preliminary data suggesting it undergoes hepatic metabolism similar to other sulfonamides.

-

Excretion :

- Expected renal excretion patterns align with those of other compounds in its class, but specific studies are needed to confirm these predictions.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

2-ethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4S/c1-5-33-24-15-10-19(17(2)3)16-25(24)34(31,32)28-20-11-13-21(14-12-20)29-18(4)27-23-9-7-6-8-22(23)26(29)30/h6-17,28H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHBMWURLQZFKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.